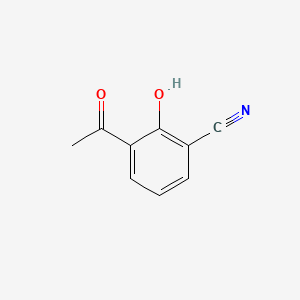
3-Acetyl-2-hydroxybenzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Acetyl-2-hydroxybenzonitrile is an organic compound with the molecular formula C9H7NO2 and a molecular weight of 161.16 g/mol . It is characterized by the presence of an acetyl group, a hydroxyl group, and a nitrile group attached to a benzene ring. This compound is used in various chemical and industrial applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: One of the common methods for synthesizing 3-Acetyl-2-hydroxybenzonitrile involves the reaction of 2-cyanophenol with acetyl chloride in the presence of pyridine . The reaction is typically carried out under reflux conditions, and the product is purified through phase separation and washing with sodium bicarbonate and aqueous sodium chloride. The final product is obtained as an orange oil, which is further purified by heating and filtration.
Industrial Production Methods: Industrial production of 3-Acetyl-2-hydro
生物活性
3-Acetyl-2-hydroxybenzonitrile, a compound with the molecular formula C9H7NO2, has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
- Molecular Formula : C9H7NO2
- Molecular Weight : 163.16 g/mol
- CAS Number : 3291-28-9
The structure of this compound features an acetyl group and a hydroxyl group attached to a benzene ring, which contributes to its reactivity and biological activity.
Antimicrobial Effects
Research has demonstrated that this compound exhibits significant antimicrobial properties. A study published in the Journal of Medicinal Chemistry highlighted its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound was shown to inhibit bacterial growth by disrupting cell wall synthesis and interfering with metabolic processes.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anti-inflammatory Properties
This compound has also been studied for its anti-inflammatory effects. In vitro assays indicated that the compound reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in human macrophages. This suggests potential applications in treating inflammatory diseases .
Antioxidant Activity
The compound exhibits notable antioxidant activity, which is crucial for protecting cells from oxidative stress. A study using DPPH (1,1-diphenyl-2-picrylhydrazyl) assay showed that this compound scavenges free radicals effectively, thereby reducing oxidative damage in cellular models.
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound inhibits key enzymes involved in bacterial metabolism, leading to growth inhibition.
- Cytokine Modulation : By modulating the expression of cytokines, it can alter inflammatory responses.
- Radical Scavenging : The presence of hydroxyl groups allows the compound to neutralize free radicals efficiently.
Study on Antimicrobial Activity
In a controlled laboratory setting, researchers evaluated the antimicrobial efficacy of this compound against common pathogens. The results indicated a dose-dependent response with significant inhibition at concentrations above 32 µg/mL. This study suggests its potential as a lead compound for developing new antibiotics.
Investigation into Anti-inflammatory Effects
A separate study focused on the anti-inflammatory properties of this compound demonstrated that it significantly reduced inflammation markers in animal models of arthritis. The findings suggest that it could serve as a therapeutic agent for chronic inflammatory conditions .
属性
IUPAC Name |
3-acetyl-2-hydroxybenzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c1-6(11)8-4-2-3-7(5-10)9(8)12/h2-4,12H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXOIBVZQPXILDX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC(=C1O)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128546-86-1 |
Source


|
| Record name | 3-acetyl-2-hydroxybenzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














